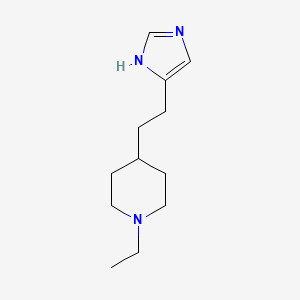

4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine

Description

4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine is a heterocyclic compound featuring a piperidine core substituted at position 1 with an ethyl group and at position 4 with a 2-(imidazol-4-yl)ethyl moiety. Its structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of imidazole, making it a candidate for receptor-targeted drug design.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1-ethyl-4-[2-(1H-imidazol-5-yl)ethyl]piperidine |

InChI |

InChI=1S/C12H21N3/c1-2-15-7-5-11(6-8-15)3-4-12-9-13-10-14-12/h9-11H,2-8H2,1H3,(H,13,14) |

InChI Key |

QWJFDDXRCODOFF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)CCC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be linked to the piperidine ring through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.

Scientific Research Applications

4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.

Industry: The compound can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Impact of Alkyl Chain Length :

- In the histaprodifen series (), elongation of the alkyl spacer from ethyl (compound 51 ) to butyl (compound 53 ) reduced H₁-receptor agonist potency from 3630% to 163% of histamine’s activity. This highlights the critical role of chain length in receptor binding .

- The target compound’s ethyl chain at position 1 may optimize steric compatibility with receptor pockets compared to bulkier substituents.

Heterocycle Substitution :

- Replacement of the terminal imidazole in 51 with pyridine (compound 56 ) retained high potency (pEC₅₀ 8.16 vs. 8.26), suggesting that aromatic π-π interactions and hydrogen bonding are key drivers of H₁-receptor activation .

- The imidazole ring in 4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine may similarly engage in hydrogen bonding with receptor residues, though direct evidence is lacking.

Substituent Position and Activity :

- In pyridine-based analogues (), shifting the alkyl spacer attachment from the ortho to meta or para positions reduced agonist efficacy. This underscores the importance of precise spatial orientation in ligand-receptor interactions.

Diverse Applications: While imidazole-piperidine derivatives in target H₁-receptors, benzimidazole-pyridine-piperidine hybrids () are explored as CK1δ inhibitors or anticancer agents. This demonstrates how minor structural variations redirect biological activity .

Physicochemical Properties

- 4-(1-Methyl-1H-imidazol-2-yl)piperidine ():

- Molecular weight: 165.24 g/mol

- Predicted logP: ~1.18 (moderate lipophilicity)

- pKa: 9.91 (basic imidazole nitrogen)

- Target Compound :

- Higher molecular weight (~221.3 g/mol) due to the ethylimidazole side chain.

- Predicted increased solubility in polar solvents compared to methyl-substituted analogues.

Biological Activity

4-(2-(1H-Imidazol-4-yl)ethyl)-1-ethylpiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The imidazole moiety, known for its ability to interact with various biological targets, contributes to the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and research findings.

Target Interactions

The compound primarily interacts with enzymes and receptors through its imidazole ring, which can coordinate with metal ions. This interaction enhances its potential in various biochemical pathways, including:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.

- Antitumor Activity : Influences cancer cell proliferation and apoptosis.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

Biochemical Pathways

The compound is known to affect several key biochemical pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- Gene Expression Modulation : Alters the expression of genes related to oxidative stress and apoptosis.

Cellular Effects

The biological activity of this compound manifests through various cellular mechanisms:

- Cell Signaling Modulation : Influences signaling pathways that regulate cell function.

- Enzyme Inhibition : Inhibits specific kinases by binding to their active sites, leading to altered phosphorylation of target proteins.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown moderate activity against various cancer cell lines, including HCT-116 and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, indicating their effectiveness in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.3 |

| This compound | MCF-7 | 12.7 |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HCT-116 cells revealed that the compound induced apoptosis through activation of caspase pathways. The results indicated a significant increase in apoptotic cells after treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, suggesting potential use as an antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.